molecular formula C6H3Br2I B1317579 1,4-Dibromo-2-iodobenzene CAS No. 89284-52-6

1,4-Dibromo-2-iodobenzene

Cat. No. B1317579
CAS RN: 89284-52-6
M. Wt: 361.8 g/mol
InChI Key: VLRYPRKTXDPVNN-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-iodobenzene is a hydrocarbon derivative that can be used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 1,4-Dibromo-2-iodobenzene involves several steps. One method involves the use of 1,4-dibromobenzene and trifluoroacetic acid ferrum in a three-necked flask. The mixture is dissolved in chloroform and iodine is slowly added to the reaction system under counterflow condition, controlling the reaction temperature between 65-75°C . Another method involves the reaction of 2,5-Dibromoaniline with hydrogen chloride and sodium nitrite, followed by the addition of potassium iodide .


Molecular Structure Analysis

The molecular weight of 1,4-Dibromo-2-iodobenzene is 361.8 . The InChI code is 1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H . The proximity of two or three large halogen substituents (Br/I) induces only minor distortions of the C-C-Br/I angles (ca. 2°) and the halogen atoms remain in the plane of the molecules .


Chemical Reactions Analysis

The chemical reactions of 1,4-Dibromo-2-iodobenzene are similar to those of other aromatic compounds. Electrophilic aromatic substitution is a common type of reaction . The peripheral Br-I interactions have an attractive component which alleviates the repulsion out of steric crowding .


Physical And Chemical Properties Analysis

1,4-Dibromo-2-iodobenzene is a white to yellow to pale yellow red powder or crystals .

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-iodobenzene involves the electrophilic aromatic substitution reaction. The electrophile attacks the aromatic ring to form a cationic intermediate, which then loses a proton to regenerate the aromatic ring .

Safety and Hazards

1,4-Dibromo-2-iodobenzene is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-dibromo-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRYPRKTXDPVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539776
Record name 1,4-Dibromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2-iodobenzene

CAS RN

89284-52-6
Record name 1,4-Dibromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-2-iodobenzene
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Synthesis routes and methods I

Procedure details

To a stirred mixture of 2.50 g (9.96 mmol) 2,5-dibromoaniline in 7 mL conc. sulfuric acid and 20 mL water, was added a solution of 1.00 g (14.5 mmol) sodium nitrite in 10 mL water dropwise at 0° C. and the mixture was stirred at this temperature for 1.25 h. A solution of 2.15 g (13.0 mmol) potassium iodide in 20 mL water was added dropwise under ice cooling. The ice bath was removed and the reaction mixture was heated to 65° C. for 30 min. After cooling to RT, the mixture was worked up by adding aqueous sodium thiosulfate solution, followed by extraction with PE/EtOAc. The combined organic phases were washed with aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by flash chromatography (PE/EtOAc=100→96/4).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,5-Dibromoaniline 10 g was dispersed in diluted hydrochloric acid (concentrated hydrochloric acid 40 ml+water 30 ml), and an aqueous solution of NaNO2 3 g was dropwise added thereto at 0° C. The reaction solution was stirred for 40 minutes and then dropwise added at room temperature to an aqueous solution of potassium iodide 60 g which was separately prepared. After stirring at room temperature for 2 hours, methylene chloride and a small amount of sodium hydrogensulfite were added thereto, and the organic layer was extracted. The organic layer was washed with a 10% sodium hydrogensulfite aqueous solution and saturated brine and dried on anhydrous sodium sulfate, and then the solvent was distilled off. The product was refined by silica gel chromatography, whereby targeted 2,5-dibromoiodobenzene 10.5 g (yield: 73%) was obtained in the form of white crystal.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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